molecular formula C8H10S2 B14623993 Disulfide, methyl 4-methylphenyl CAS No. 57266-34-9

Disulfide, methyl 4-methylphenyl

Cat. No.: B14623993
CAS No.: 57266-34-9
M. Wt: 170.3 g/mol
InChI Key: WMEVHDOTNUXIHY-UHFFFAOYSA-N
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Description

Disulfide, methyl 4-methylphenyl, also known as bis(4-methylphenyl) disulfide, is an organic compound with the molecular formula C14H14S2. It is characterized by the presence of a disulfide bond (S-S) linking two 4-methylphenyl groups. This compound is part of the broader class of disulfides, which are known for their sulfur-sulfur bonds and are commonly found in various chemical and biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-methylphenyl) disulfide can be achieved through several methods. One common approach involves the reaction of 4-methylbenzenethiol with an oxidizing agent. For instance, the thiol can be oxidized using iodine in the presence of a base such as sodium hydroxide to form the disulfide .

Industrial Production Methods: In industrial settings, the production of bis(4-methylphenyl) disulfide often involves the use of more scalable and efficient methods. One such method includes the reaction of 4-methylbenzenethiol with sodium thiosulfate in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: Bis(4-methylphenyl) disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Mechanism of Action

The mechanism of action of bis(4-methylphenyl) disulfide involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds are formed through the oxidation of thiol groups in cysteine residues, which helps stabilize protein structures. The cleavage of these bonds, often mediated by reducing agents, can lead to changes in protein conformation and function .

Comparison with Similar Compounds

  • Bis(4-chlorophenyl) disulfide
  • Bis(4-methoxyphenyl) disulfide
  • Bis(4-nitrophenyl) disulfide

Comparison: Bis(4-methylphenyl) disulfide is unique due to the presence of the methyl group on the aromatic ring, which can influence its reactivity and physical properties. For instance, the methyl group can increase the compound’s hydrophobicity and affect its boiling and melting points compared to other disulfides with different substituents .

Properties

IUPAC Name

1-methyl-4-(methyldisulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S2/c1-7-3-5-8(6-4-7)10-9-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEVHDOTNUXIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450387
Record name Disulfide, methyl 4-methylphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57266-34-9
Record name Disulfide, methyl 4-methylphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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